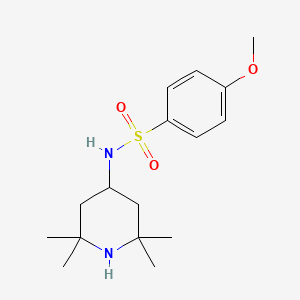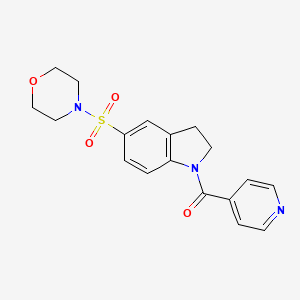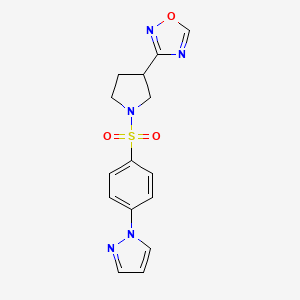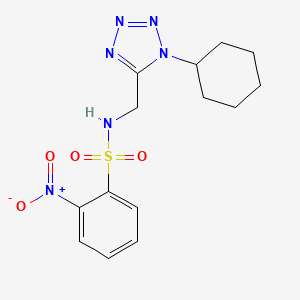
4-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide” is a chemical compound that is related to 4-Methoxy-TEMPO . 4-Methoxy-TEMPO is an aminoxyl free radical commonly employed for the oxidation reaction of alcohols (primary/secondary) .
Synthesis Analysis
The synthesis of related compounds involves the oxidation of 2,2,6,6-tetramethylpiperidine . A specific synthesis method for NORSM involves 1-methoxy-2,2,6,6-tetramethylpiperidin-4-ol, finely ground LiOH, n-heptane, dimethyl sebacate, and tetrabutylammonium bromide .Molecular Structure Analysis
The molecular structure of related compounds has been studied using X-ray diffraction (XRD) and multi-frequency electron spin resonance (ESR) .Chemical Reactions Analysis
4-Methoxy-TEMPO may be employed as a catalyst for the synthesis of 2-substituted benzoxazoles, via an aerobic oxidation reaction . It has been used in the inclusion of a calixarene nanocapsule in the solid state .Aplicaciones Científicas De Investigación
a. Selective Oxidation of Alcohols: TEMPO catalyzes the selective oxidation of primary alcohols to aldehydes, without further oxidation to carboxylic acids. This high selectivity makes it valuable in synthetic chemistry . For instance, it can convert primary alcohols into aldehydes, which is particularly useful in the preparation of fine chemicals.
b. Formation of Silylketene Acetals: TEMPO participates in the preparation of (Z)-silylketene acetals, which find applications in various synthetic pathways . These compounds serve as intermediates for further transformations.
c. Free Radical Scavenger: TEMPO acts as a free radical scavenger, capturing reactive radicals and preventing undesired side reactions. Its stable nitroxide radical structure makes it an excellent choice for this purpose .
Polymer Chemistry
TEMPO plays a crucial role in polymer science:
a. Free Radical Capturing Agent: In polymerization processes, TEMPO acts as a free radical scavenger, preventing unwanted chain reactions. It helps control the molecular weight distribution and enhances polymer quality .
b. Antioxidant and Anti-Aging Agent: TEMPO inhibits thermal degradation and aging of polymers. By capturing radicals, it extends the lifespan of materials, such as plastics and rubbers .
c. Stabilizer and Heat-Resistant Additive: When incorporated into polymer matrices, TEMPO improves thermal stability and prevents degradation during processing and use .
Biological and Biomedical Applications
TEMPO’s unique properties find relevance in biological research:
a. Spin Label in Electron Spin Resonance (ESR) Spectroscopy: Due to its paramagnetic nature, TEMPO serves as an electron spin label. Researchers use it to study biomolecular structures and reaction mechanisms using ESR spectroscopy .
b. Cellulose Nanofibers (TOCNFs): TEMPO-mediated oxidation of wood fibers produces cellulose nanofibers (TOCNFs). These nanofibers have remarkable mechanical properties and find applications in biocompatible materials, drug delivery, and tissue engineering .
Other Fields
a. Food Industry: TEMPO is employed as a food preservative due to its antioxidant properties. It helps extend the shelf life of certain food products .
b. Agriculture: In agriculture, TEMPO-based formulations are explored for crop protection and pest management .
Mecanismo De Acción
Target of Action
The primary target of 4-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide is alcohols (primary/secondary) . The compound acts as a catalyst in the oxidation reaction of these alcohols .
Mode of Action
The compound interacts with its targets (alcohols) through an oxidation reaction . It is an aminoxyl free radical, commonly employed for the oxidation reaction of alcohols . It can oxidize primary alcohols to aldehydes and secondary alcohols to ketones .
Biochemical Pathways
The compound affects the oxidation pathways of alcohols . It catalyzes the oxidation of primary alcohols to aldehydes and secondary alcohols to ketones . This results in changes in the downstream effects of these biochemical pathways.
Pharmacokinetics
It is known that the compound is soluble in all organic solvents but insoluble in water , which could influence its absorption and distribution in the body.
Result of Action
The molecular and cellular effects of the compound’s action involve the transformation of alcohols. Primary alcohols are oxidized to aldehydes, and secondary alcohols are oxidized to ketones . This transformation can have various effects depending on the specific biochemical context.
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound is stable and resistant to light and heat due to the steric hindrance of its four methyl groups . Furthermore, its solubility characteristics can influence its interaction with the environment .
Propiedades
IUPAC Name |
4-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O3S/c1-15(2)10-12(11-16(3,4)18-15)17-22(19,20)14-8-6-13(21-5)7-9-14/h6-9,12,17-18H,10-11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGRHUPFWWQDFDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NS(=O)(=O)C2=CC=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>49 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49676942 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-3-(furan-2-ylmethyl)-5-((9-methyl-4-oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2785166.png)
![Hexahydropyrano[3,4-b]pyrrol-7(2H)-one 2,2,2-trifluoroacetate](/img/structure/B2785167.png)
![N-methyl-N-{2-methylpyrido[3,4-d]pyrimidin-4-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B2785169.png)
![6-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)pyridine-3-carboxylic acid](/img/structure/B2785170.png)
![2-amino-N-[(4-fluorophenyl)methyl]-N,4-dimethylpentanamide hydrochloride](/img/structure/B2785171.png)
![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B2785172.png)

![N-(1-cyanocyclohexyl)-2-{[2-(4-methyl-1,3-thiazol-2-yl)butan-2-yl]amino}acetamide](/img/structure/B2785180.png)



![Ethyl 5-{[2-(methoxycarbonyl)phenyl]sulfanyl}-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate](/img/structure/B2785186.png)
![2-{4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}-N~1~-(3-methylphenyl)acetamide](/img/structure/B2785188.png)
